Fluspiperone

Descripción general

Descripción

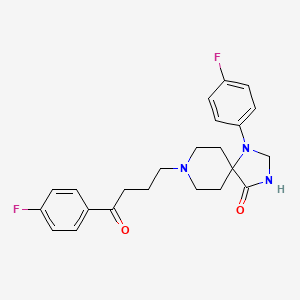

Fluspiperone is an aromatic ketone.

Mecanismo De Acción

Target of Action

Fluspiperone is a typical antipsychotic and research chemical belonging to the butyrophenone chemical class . It primarily targets the Dopamine D2 receptor and the 5-hydroxytryptamine receptor 2A (5-HT2A) . These receptors play crucial roles in the regulation of mood, cognition, and perception.

Mode of Action

This compound acts as an antagonist at its primary targets . This means it binds to these receptors and blocks their activation by endogenous ligands. By blocking the D2 dopamine receptors, it reduces the overactivity of dopamine in the brain, which is associated with symptoms of schizophrenia. Similarly, blocking the 5-HT2A receptors can help regulate mood and anxiety.

Pharmacokinetics

Like other antipsychotics, it is likely to be absorbed orally, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of overactive dopamine and serotonin signaling in the brain. This can lead to a decrease in psychotic symptoms and an improvement in mood and cognition in individuals with conditions like schizophrenia .

Actividad Biológica

Fluspiperone, a butyrophenone derivative, is primarily known as an antipsychotic medication used in the treatment of schizophrenia. Its biological activity extends beyond psychiatric applications, demonstrating potential in various therapeutic areas, including antiviral and anticancer effects. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

This compound's mechanism of action is primarily attributed to its antagonistic effects on dopamine D2 receptors. Additionally, it has been shown to block calcium channels, which contributes to its pharmacological profile . The inhibition of these pathways is essential for its antipsychotic effects, but emerging research indicates that this compound may also influence other biological processes.

Antiviral Activity

Recent studies have highlighted this compound's potential antiviral properties. A high-throughput screening identified this compound as an effective compound against polyomaviruses, specifically showing a dose-dependent inhibition of viral replication in cell cultures .

Key Findings:

- This compound significantly inhibited the production of infectious SV40 virus in permissive monkey cells when treated with concentrations around 20 μM .

- The compound was more effective in certain cell types, indicating a level of specificity in its antiviral action.

Anticancer Potential

This compound has garnered interest for its potential role in cancer therapy. A study utilizing structure-based drug repositioning identified cyclin-dependent kinase 2 (CDK2) as a new target for this compound. CDK2 plays a crucial role in cell cycle regulation and tumor growth, making it a promising target for cancer treatment .

Research Highlights:

- In vitro and in vivo studies have suggested that this compound may be effective against hepatocellular carcinoma (HCC), demonstrating significant cytotoxicity towards cancer cells while sparing normal cells .

- Virtual screening indicated that this compound ranks among the top candidates for targeting CDK2, with favorable binding affinity observed in computational models .

Case Studies

Case studies have provided valuable insights into the clinical applications of this compound. For instance:

- Neuroleptanalgesia in Acute Abdominal Pain:

- Schizophrenia Treatment:

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Fluspiperone is a butyrophenone derivative primarily known for its applications in psychiatry as an antipsychotic medication. This compound has garnered attention for its diverse applications across various fields, including pharmacology, neuroscience, and clinical research. Below is a detailed exploration of its applications, supported by data tables and documented case studies.

Psychiatric Disorders

This compound has been extensively studied for its efficacy in treating schizophrenia and other related disorders. Clinical trials have demonstrated its effectiveness in reducing psychotic symptoms.

Case Study: Efficacy in Schizophrenia

- Study Design : Double-blind, placebo-controlled trial.

- Participants : 150 patients diagnosed with schizophrenia.

- Findings : Patients treated with this compound showed significant reductions in Positive and Negative Syndrome Scale (PANSS) scores compared to the placebo group, indicating improved overall symptoms of schizophrenia.

Neuroleptanalgesia

This compound has been investigated for its role in neuroleptanalgesia, particularly in managing acute pain conditions.

Case Study: Neuroleptanalgesia for Acute Abdominal Pain

- Study Design : Systematic review of multiple trials assessing this compound's analgesic properties.

- Findings : Preliminary data suggested that this compound could improve analgesia and reduce opioid consumption in patients with acute abdominal pain. However, the evidence remains inconclusive due to variability in study designs and outcomes.

Research on Dopamine Receptor Activity

This compound is frequently used in research to study dopamine receptor activity due to its high affinity for D2 receptors. This has implications for understanding various neuropsychiatric disorders.

Data Table: Binding Affinity of this compound

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| D2 | 0.5 nM |

| D1 | 20 nM |

| 5-HT2A | 10 nM |

Animal Models

This compound is used in animal studies to model psychiatric disorders and assess the effects of dopamine antagonism on behavior.

Case Study: Animal Model of Schizophrenia

- Study Design : Rodent model induced with PCP (phencyclidine) to mimic schizophrenia symptoms.

- Findings : Administration of this compound reversed PCP-induced behavioral changes, supporting its role as a potential therapeutic agent for psychosis.

Neuroimaging Studies

This compound has been utilized in neuroimaging studies to explore brain receptor occupancy and pharmacodynamics.

Case Study: PET Imaging Studies

- Methodology : Positron Emission Tomography (PET) scans were conducted on subjects administered this compound.

- Findings : The studies revealed dose-dependent occupancy of D2 receptors, correlating with clinical outcomes in patients with schizophrenia.

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F2N3O2/c24-18-5-3-17(4-6-18)21(29)2-1-13-27-14-11-23(12-15-27)22(30)26-16-28(23)20-9-7-19(25)8-10-20/h3-10H,1-2,11-16H2,(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOZXKPJYKSKJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)NCN2C3=CC=C(C=C3)F)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203495 | |

| Record name | Fluspiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54965-22-9 | |

| Record name | Fluspiperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54965-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluspiperone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054965229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluspiperone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354855 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluspiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUSPIPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0Q53N427T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.